Zervamicin iib
CAS No.: 79395-85-0
Cat. No.: VC16975159
Molecular Formula: C90H139N19O22
Molecular Weight: 1839.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 79395-85-0 |
|---|---|
| Molecular Formula | C90H139N19O22 |
| Molecular Weight | 1839.2 g/mol |
| IUPAC Name | (2S)-2-[[(2S,4R)-1-[2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoyl]amino]-5-amino-5-oxopentanoyl]amino]-2-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-2-methylpropanoyl]amino]-4-methylpentanoyl]amino]-2-methylpropanoyl]-4-hydroxypyrrolidine-2-carbonyl]amino]-N-[1-[(2S,4R)-4-hydroxy-2-[[1-[(2S)-2-[[(2R)-1-hydroxy-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-methyl-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-methyl-1-oxopropan-2-yl]pentanediamide |
| Standard InChI | InChI=1S/C90H139N19O22/c1-19-48(6)68(99-71(117)62(94-51(9)112)40-53-43-93-58-31-26-25-30-57(53)58)78(124)97-60(34-36-67(92)116)73(119)106-90(18,21-3)82(128)101-69(49(7)20-2)79(125)100-70(50(8)111)80(126)105-86(10,11)81(127)98-61(38-47(4)5)74(120)103-89(16,17)84(130)108-44-55(113)41-64(108)76(122)96-59(33-35-66(91)115)72(118)102-88(14,15)85(131)109-45-56(114)42-65(109)77(123)104-87(12,13)83(129)107-37-27-32-63(107)75(121)95-54(46-110)39-52-28-23-22-24-29-52/h22-26,28-31,43,47-50,54-56,59-65,68-70,93,110-111,113-114H,19-21,27,32-42,44-46H2,1-18H3,(H2,91,115)(H2,92,116)(H,94,112)(H,95,121)(H,96,122)(H,97,124)(H,98,127)(H,99,117)(H,100,125)(H,101,128)(H,102,118)(H,103,120)(H,104,123)(H,105,126)(H,106,119)/t48-,49-,50+,54+,55+,56+,59-,60-,61-,62-,63-,64-,65-,68-,69-,70-,90+/m0/s1 |
| Standard InChI Key | ORHLIQNDLPNECR-ABXCHVPDSA-N |
| Isomeric SMILES | CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@](C)(CC)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H]([C@@H](C)O)C(=O)NC(C)(C)C(=O)N[C@@H](CC(C)C)C(=O)NC(C)(C)C(=O)N1C[C@@H](C[C@H]1C(=O)N[C@@H](CCC(=O)N)C(=O)NC(C)(C)C(=O)N2C[C@@H](C[C@H]2C(=O)NC(C)(C)C(=O)N3CCC[C@H]3C(=O)N[C@H](CC4=CC=CC=C4)CO)O)O)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)C |
| Canonical SMILES | CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(C)(CC)C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NC(C)(C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)N1CC(CC1C(=O)NC(CCC(=O)N)C(=O)NC(C)(C)C(=O)N2CC(CC2C(=O)NC(C)(C)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)CO)O)O)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C |
Introduction
Structural Characteristics of Zervamicin IIB
Zervamicin IIB adopts a bent helical conformation characterized by a 23° curvature at hydroxyproline (Hyp10) in micellar environments, as resolved through NMR spectroscopy . The peptide’s N-terminus forms a canonical α-helix stabilized by i→i+4 hydrogen bonds, while the C-terminal segment transitions into a 3₁₀-helix with i→i+3 hydrogen bonding patterns . This structural duality is critical for its membrane interactions, as the α-helical region mediates initial lipid headgroup contacts, whereas the 3₁₀ segment facilitates conformational flexibility during channel assembly .
Key Structural Parameters
The presence of Aib residues enhances helical stability by restricting φ/ψ dihedral angles, a hallmark of peptaibol antibiotics . Molecular dynamics (MD) simulations further demonstrate that this rigid structure prevents deep penetration into hydrophobic membrane cores, instead favoring interactions with lipid headgroups .
Mechanism of Ion Channel Formation
Zervamicin IIB forms voltage-dependent ion channels through a barrel-stave mechanism, requiring pentameric or hexameric bundles for stable pore formation . MD simulations reveal that the peptide initially binds peripherally to membrane surfaces, with its N-terminus oriented 40° relative to prokaryotic bilayers . This angular approach facilitates dimerization, where two peptide molecules cooperatively penetrate the lipid headgroup region, creating a pre-pore state .
Channel Properties
-
Conductance States: Multilevel conductance arises from variable oligomerization (pentamers: 500 pS, hexamers: 750 pS in 1 M KCl) .
-
Voltage Dependence: Membrane depolarization drives deeper insertion, with a threshold of ±80 mV triggering full channel assembly .
-
Ion Selectivity: Cation-selective (PK⁺/PCl⁻ = 4.7) due to negatively charged Glu and Gln residues lining the pore .
Notably, the peptide exhibits stronger interactions with prokaryotic membranes (phosphatidylethanolamine-rich) than eukaryotic systems (phosphatidylcholine-rich), attributed to increased hydrogen bonding with bacterial lipid headgroups .
Membrane Interaction Dynamics
Zervamicin IIB’s membrane activity is governed by electrostatic and hydrophobic forces. In prokaryotic models, the peptide’s N-terminus engages phosphatidylethanolamine headgroups via hydrogen bonds, inducing localized membrane curvature and fluidity changes . Contrastingly, in eukaryotic membranes, the peptide remains parallel to the surface, unable to penetrate beyond the headgroup region .
Interaction Metrics
| Membrane Type | Binding Affinity (ΔG, kcal/mol) | Penetration Depth (Å) | Dimerization Frequency |
|---|---|---|---|
| Prokaryotic (PE:PG 7:3) | -9.2 ± 1.1 | 8.3 ± 0.9 | 78% |
| Eukaryotic (PC:Chol 4:1) | -4.8 ± 0.7 | 2.1 ± 0.4 | 22% |
Data derived from all-atom MD simulations (100 ns trajectories) highlight the peptide’s prokaryotic selectivity . Relaxation probe assays using 5-doxylstearate confirm peripheral binding, with the N-terminus embedded 8–10 Å into micelle interiors .
Antimicrobial Activity and Selectivity
Zervamicin IIB demonstrates broad-spectrum activity against Gram-positive bacteria (MIC₉₀: 2–4 µg/mL for Staphylococcus aureus) and filamentous fungi (MIC₉₀: 8–16 µg/mL for Aspergillus fumigatus) . Its selectivity stems from:
-
Membrane Composition: Higher affinity for anionic phospholipids (e.g., phosphatidylglycerol) in bacterial membranes .
-
Dimerization Potential: Enhanced pore formation in prokaryotic systems due to favorable lipid-peptide hydrogen bonding .
-
Pore Stability: Pentameric channels in bacteria exhibit lifetimes >10 ms vs. <2 ms in eukaryotic cells .
Comparative Analysis of Peptaibol Antibiotics
| Compound | Source | Key Structural Features | Biological Activity |
|---|---|---|---|
| Zervamicin IIB | Emericellopsis salmosynnemata | 16 residues, Hyp10, Aib-rich | Voltage-gated ion channels |
| Alamethicin | Trichoderma viride | 20 residues, Glu18, Aib-rich | Non-selective ion channels |
| Trichogin GA IV | Trichoderma longibrachiatum | 11 residues, Octanoyl N-terminus | Membrane permeabilization |
| Antiamoebin I | Emericellopsis poonensis | 16 residues, Phe-rich C-terminus | Antiprotozoal activity |
Zervamicin IIB’s shorter length and Hyp-mediated bending distinguish it from linear peptaibols like alamethicin, enabling unique voltage-sensing capabilities .
Future Research Directions
-
Structural Optimization: Modifying C-terminal residues (e.g., Hyp10→Pro) to enhance prokaryotic membrane penetration .
-
Delivery Systems: Lipid nanoparticle encapsulation to improve pharmacokinetics and reduce hemolytic activity.
-
In Vivo Efficacy: Testing in murine models of multidrug-resistant bacterial infections.
-
Synergistic Combinations: Pairing with β-lactam antibiotics to bypass outer membrane barriers in Gram-negative pathogens.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume